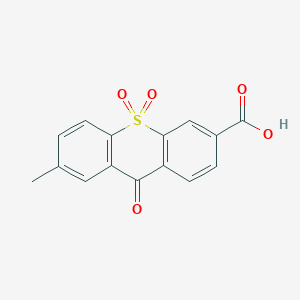
7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is a chemical compound with the molecular formula C15H10O5S . This compound belongs to the class of thioxanthenes, which are known for their diverse biological activities, including anti-tumor, anti-allergic, and monoamine oxidase (MAO) inhibitory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid typically involves the reaction of 3-chlorothioxanthen-9-one-10,10-dioxide with commercially available 3-carboxylic acid thioxanthen-9-one-10,10-dioxide . The reaction conditions often include the use of solvents like dry acetone and catalysts such as anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dry acetone.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioxanthene derivatives.
Substitution: Formation of azide derivatives.
Applications De Recherche Scientifique
7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Monoamine oxidase (MAO) enzymes.
Pathways Involved: Inhibition of MAO enzymes, leading to increased levels of monoamine neurotransmitters in the brain, which can have therapeutic effects in neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioxanthen-9-one-10,10-dioxide: Known for its anti-tumor and anti-allergic properties.
3-Chlorothioxanthen-9-one-10,10-dioxide: Used as a precursor in the synthesis of various thioxanthene derivatives.
Uniqueness
7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thioxanthene derivatives .
Propriétés
Numéro CAS |
51763-16-7 |
|---|---|
Formule moléculaire |
C15H10O5S |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
7-methyl-9,10,10-trioxothioxanthene-3-carboxylic acid |
InChI |
InChI=1S/C15H10O5S/c1-8-2-5-12-11(6-8)14(16)10-4-3-9(15(17)18)7-13(10)21(12,19)20/h2-7H,1H3,(H,17,18) |
Clé InChI |
HOJKPKWYXUGOEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)S(=O)(=O)C3=C(C2=O)C=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


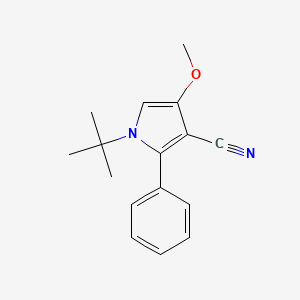

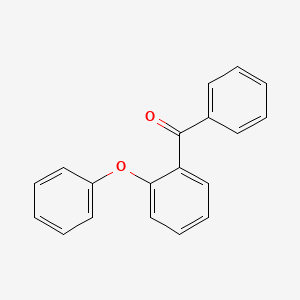

![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
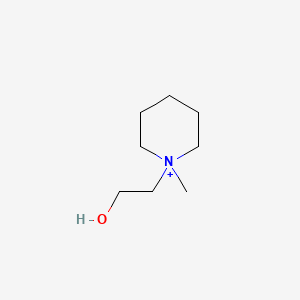
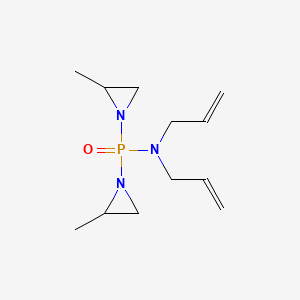
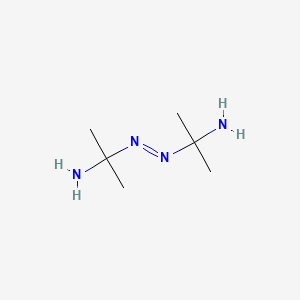
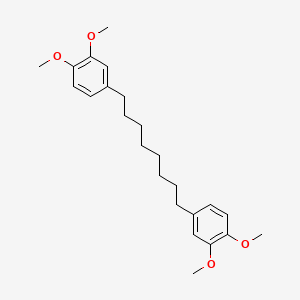
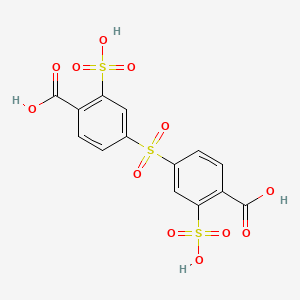

![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
